molecular formula C13H14N2O2 B3012894 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile CAS No. 1795532-36-3

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile

Cat. No.: B3012894
CAS No.: 1795532-36-3
M. Wt: 230.267
InChI Key: DBRVXKOARRURPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile is an organic compound with a complex structure that includes a benzonitrile core substituted with a 2-methoxyethoxy group and a prop-2-yn-1-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile typically involves multiple steps. One common approach is to start with a benzonitrile derivative and introduce the 2-methoxyethoxy group through an etherification reaction. The prop-2-yn-1-ylamino group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxyethoxy and prop-2-yn-1-ylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe due to its unique functional groups.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzaldehyde
  • 4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzoic acid

Uniqueness

4-(2-Methoxyethoxy)-3-[(prop-2-yn-1-yl)amino]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring precise molecular interactions.

Properties

IUPAC Name

4-(2-methoxyethoxy)-3-(prop-2-ynylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-6-15-12-9-11(10-14)4-5-13(12)17-8-7-16-2/h1,4-5,9,15H,6-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRVXKOARRURPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.